molecular formula C12H13NO2 B8612162 (7-Ethoxyquinolin-3-yl)methanol

(7-Ethoxyquinolin-3-yl)methanol

Cat. No.: B8612162
M. Wt: 203.24 g/mol
InChI Key: CCEVCUWXYQEVBX-UHFFFAOYSA-N
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Description

(7-Ethoxyquinolin-3-yl)methanol is a quinoline derivative featuring an ethoxy substituent at position 7 and a hydroxymethyl group (-CH$2$OH) at position 3 of the quinoline ring. Its molecular formula is C${12}$H${13}$NO$2$, with a molecular weight of 203.24 g/mol.

This compound has been studied in structure-activity relationship (SAR) analyses for its efficacy against Toxoplasma gondii, a parasitic pathogen. Evidence indicates that (7-Ethoxyquinolin-3-yl)methanol derivatives exhibit reduced potency compared to lead compounds, highlighting the sensitivity of biological activity to substituent positioning and functional group modifications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(7-ethoxyquinolin-3-yl)methanol

InChI

InChI=1S/C12H13NO2/c1-2-15-11-4-3-10-5-9(8-14)7-13-12(10)6-11/h3-7,14H,2,8H2,1H3

InChI Key

CCEVCUWXYQEVBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=C(C=C2C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (7-Ethoxyquinolin-3-yl)methanol are critically influenced by its substituent arrangement. Below is a detailed comparison with structurally and functionally related quinoline derivatives:

Positional Isomers: 7-Ethoxy vs. 2-Ethoxy Derivatives

  • (2-Ethoxyquinolin-6-yl) Derivatives: Substituting the ethoxy group at position 2 (instead of 7) significantly enhances potency against T. gondii. For example, compounds with a 2-ethoxyquinolin-6-yl group at the C3 position demonstrated higher efficacy than their 7-ethoxyquinolin-3-yl counterparts, suggesting that the ethoxy group’s position directly impacts target binding or metabolic stability .

Substituent Modifications: Ethoxy vs. Methoxy

  • (7-Methoxyquinolin-3-yl)methanol: Replacing the ethoxy group with a methoxy group reduces the molecular weight (189.21 g/mol vs. 203.24 g/mol) and alters steric and electronic properties.

Functional Group Variations: Hydroxymethyl vs. Amino/Alkyl

  • Hydroxychloroquine (7-Chloro-4-quinolinyl derivative): Hydroxychloroquine, a 4-aminoquinoline with a chloro substituent at position 7, demonstrates antimalarial and immunomodulatory activity. Unlike (7-Ethoxyquinolin-3-yl)methanol, its mechanism involves heme polymerization inhibition in parasites. This highlights how amino and chloro groups at distinct positions confer divergent pharmacological profiles .

Impact of Ethoxy Group Modification

Removing or altering the 7-ethoxy group in (7-Ethoxyquinolin-3-yl)methanol derivatives consistently reduces potency, underscoring its critical role in maintaining activity. For instance, replacing the ethoxy group with bulkier alkyl chains (e.g., t-butyl) further diminishes efficacy, likely due to steric hindrance or reduced solubility .

Data Table: Key Comparative Properties

Compound Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Relative Potency* Key Application/Findings
(7-Ethoxyquinolin-3-yl)methanol 7 (ethoxy), 3 (methanol) C${12}$H${13}$NO$_2$ 203.24 ~0.5–0.8× Reduced potency in T. gondii inhibition
(2-Ethoxyquinolin-6-yl) derivatives 2 (ethoxy), 6 (variable) Variable Variable 1.2–1.5× Enhanced anti-parasitic activity
(7-Methoxyquinolin-3-yl)methanol 7 (methoxy), 3 (methanol) C${11}$H${11}$NO$_2$ 189.21 N/A Structural analog; synthesis yield 73%
Hydroxychloroquine 7 (chloro), 4 (amino) C${18}$H${26}$ClN$_3$O 335.88 N/A Antimalarial/antirheumatic

Relative potency normalized to lead compound 1 in *T. gondii studies .

Research Implications

  • Quinoline Core Sensitivity: The quinoline scaffold tolerates substituent variations, but biological activity is highly dependent on substituent position (e.g., 2-ethoxy > 7-ethoxy) and size (smaller groups preferred).
  • Synthetic Feasibility: Methanol-mediated condensation reactions (as in ) offer a viable route for synthesizing such derivatives, though yields may vary with steric demands.

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